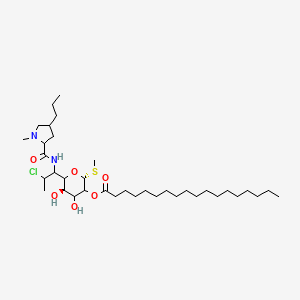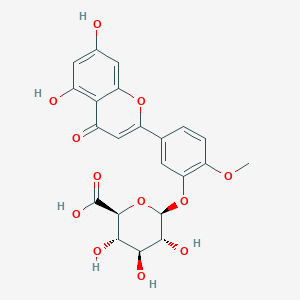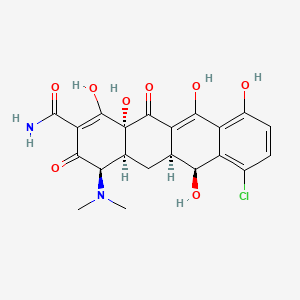
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is a synthetic organic compound that features a dichlorophenyl group and a methylimidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: This can be achieved by chlorinating a phenyl compound under controlled conditions.
Attachment of the Methylimidazole Group: This step involves the reaction of the dichlorophenyl intermediate with a methylimidazole derivative, often under basic conditions to facilitate nucleophilic substitution.
Formation of the Ethanol Group:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol can undergo several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the dichlorophenyl group or the imidazole ring.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol involves its interaction with specific molecular targets. The dichlorophenyl group and the imidazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
1-(2, 4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-Ethanol: Similar structure but with a different substitution on the imidazole ring.
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Propane: Similar but with a propane backbone instead of ethanol.
Uniqueness
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is unique due to the specific combination of the dichlorophenyl group and the methylimidazole moiety, which can confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
57432-78-7 |
|---|---|
分子式 |
C12H12Cl2N2O |
分子量 |
271.14 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-2-(2-methylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H12Cl2N2O/c1-8-15-4-5-16(8)7-12(17)10-3-2-9(13)6-11(10)14/h2-6,12,17H,7H2,1H3 |
InChI 键 |
BSLUBNLAHVXRAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1CC(C2=C(C=C(C=C2)Cl)Cl)O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
1-(2,4-Dichloro-phenyl)-2-(2-methyl-imidazol-1-yl)-ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)



![N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine](/img/structure/B601446.png)


![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)
